8-(sec-butylsulfanyl)-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-(sec-butylsulfanyl)-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(sec-butylsulfanyl)-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common approach is the alkylation of a purine derivative with sec-butylsulfanyl and dodecyl groups under controlled conditions. The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide to deprotonate the purine core, followed by the addition of alkyl halides to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
8-(sec-butylsulfanyl)-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sec-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the purine core or the substituent groups.
Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides and strong nucleophiles such as sodium azide or potassium cyanide are typical reagents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified purine derivatives with altered substituent groups.
Substitution: New compounds with different functional groups replacing the original alkyl groups.
Scientific Research Applications
8-(sec-butylsulfanyl)-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antiviral and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(sec-butylsulfanyl)-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The sec-butylsulfanyl and dodecyl groups play a crucial role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 8-sec-butylsulfanyl-3-methyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione
- 8-sec-butylsulfanyl-7-(2-chloro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione
- 8-sec-butylsulfanyl-7-heptyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
8-(sec-butylsulfanyl)-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione stands out due to its long dodecyl chain, which imparts unique lipophilic properties. This feature enhances its potential for membrane interaction and bioavailability, making it a promising candidate for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
8-butan-2-ylsulfanyl-7-dodecyl-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N4O2S/c1-5-7-8-9-10-11-12-13-14-15-16-26-18-19(23-22(26)29-17(3)6-2)25(4)21(28)24-20(18)27/h17H,5-16H2,1-4H3,(H,24,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWNTUPJUVUOSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1C2=C(N=C1SC(C)CC)N(C(=O)NC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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